Pibaxizine

Description

Overview of Pibaxizine's Historical Trajectory in Drug Discovery

This compound, also identified by the research codes UCB J 028 and UCB 20028, represents a compound that progressed through early stages of drug development . Its historical trajectory includes reaching Phase II clinical trials, where it was investigated for the treatment of chronic obstructive pulmonary disease (COPD) . However, the development of this compound for this indication was subsequently discontinued, classifying it as an investigational drug . Despite the cessation of its clinical development, the research conducted on this compound contributes to the broader understanding of pharmacological agents and their interactions within biological systems.

Classification of this compound as a Pharmacological Agent

This compound is chemically characterized as a diphenylmethyl piperazine (B1678402) derivative . Pharmacologically, its primary classification is as a histamine (B1213489) H1 receptor antagonist . Beyond its H1 antagonism, this compound has demonstrated additional pharmacological activities, including spasmolytic properties on smooth muscle, particularly in the bronchi, as well as anticholinergic and anti-serotonin activities in animal experiments .

The chemical and physical properties of this compound are summarized in the table below:

| Property | Value | Source |

| PubChem CID | 133875 | |

| Molecular Formula | CHNO | |

| Molecular Weight | 395.499 g/mol (free base) | |

| Molecular Weight | 431.9 g/mol (hydrochloride, Ucb JO28) | |

| CAS Registry Number | 82227-39-2 | |

| Classification | Diphenylmethyl piperazine derivative | |

| Pharmacological Class | Histamine H1 receptor antagonist |

Significance of this compound in the Context of Histamine H1 Receptor Antagonism Research

The significance of this compound within histamine H1 receptor antagonism research stems from its direct action as an H1 antagonist, a class of medications that block the action of histamine at the H1 receptor to alleviate allergic reactions . Research findings from animal experiments indicated that this compound provided a strong protective effect against bronchospasm induced by histamine aerosol inhalation . While it also offered protection against methacholine-induced bronchospasm, this effect was less pronounced .

This compound's inclusion in studies analyzing the antagonist-binding site of the histamine H1 receptor further underscores its relevance in understanding the molecular interactions of H1 antagonists . Such research often involves comparing compounds like this compound with other H1 antagonists (e.g., carebastine, fexofenadine, levocabastine) to delineate key binding characteristics and structural requirements for receptor affinity . The broader field of H1-receptor antagonism research also explores potential immunomodulating activities, where some H1-receptor antagonists have shown the ability to modulate T cell-related inflammatory molecules and inhibit Th2 cytokine production, suggesting roles beyond simple antihistamine effects .

Structure

3D Structure

Propriétés

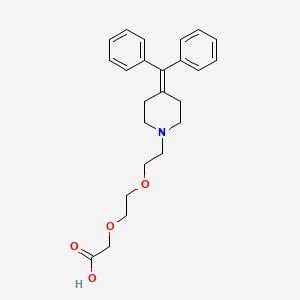

IUPAC Name |

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c26-23(27)19-29-18-17-28-16-15-25-13-11-22(12-14-25)24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-10H,11-19H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUBBNQZNBTUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002573 | |

| Record name | (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82227-39-2 | |

| Record name | Pibaxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082227392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-{2-[4-(Diphenylmethylidene)piperidin-1-yl]ethoxy}ethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIBAXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224TL37A39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Medicinal Chemistry and Rational Compound Design of Pibaxizine

Structural Framework of Pibaxizine and Analogues

This compound's chemical architecture is characterized by a core structural motif that is common among many histamine (B1213489) H1 receptor antagonists.

Synthetic Methodologies for this compound and Related Structures

The synthesis of pharmaceutical compounds like this compound involves intricate chemical processes aimed at constructing the desired molecular architecture.

Foundational Chemical Synthesis Approaches

Exploration of Advanced Synthetic Routes and Prodrug Strategies

Detailed information regarding advanced synthetic routes or specific prodrug strategies for this compound itself is not extensively detailed in the provided search results. Prodrug strategies generally aim to improve drug properties such as solubility, bioavailability, or targeted delivery by chemically modifying an active drug into an inert form that is then metabolized in vivo to release the active compound. Examples of such strategies include enzyme-cleavable prodrugs or PEGylated prodrugs, which enhance targetability or circulation half-life. While these strategies are broadly applied in medicinal chemistry, no specific advanced synthetic routes or prodrug forms have been identified for this compound in the current scope of information.

Structure-Activity Relationship (SAR) Investigations of this compound

The efficacy of this compound as a histamine H1 receptor antagonist is directly linked to its chemical structure and how it interacts with the receptor.

Elucidation of Key Structural Determinants for H1 Receptor Affinity

As a histamine H1 receptor antagonist, this compound's activity is governed by specific structural features that enable its binding to the H1 receptor. The general structure-activity relationship (SAR) for H1-antihistamines typically involves a diaryl ring system, a connecting moiety (often a carbon chain or a carbon-oxygen linker), and a terminal tertiary amine, which can be incorporated into a heterocyclic ring such as piperazine (B1678402). this compound's structure, with its diphenylmethylidene group, piperidine (B6355638) ring, and the ethoxyethoxyacetic acid chain, aligns with these established pharmacophoric requirements for H1 receptor antagonism.

Research into the H1 receptor's antagonist-binding site has identified key amino acid residues crucial for interaction. Aromatic amino acids such as Tryptophan 167 (Trp167), Phenylalanine 433 (Phe433), and Phenylalanine 436 (Phe436), located in transmembrane domains IV and VI of the H1 receptor, are considered probable interaction points for the trans-aromatic ring of H1 antagonists. Furthermore, for zwitterionic H1 antagonists that possess a carboxylate moiety, such as acrivastine (B1664353) and cetirizine (B192768), Lysine (B10760008) 200 (Lys200) in transmembrane domain V of the H1 receptor acts as a specific anchor point. Given that this compound contains an acetic acid group, which provides a carboxylate functionality, it is plausible that this moiety contributes to its H1 receptor affinity through interactions with residues like Lys200, similar to other second-generation H1 antagonists. These structural determinants collectively contribute to this compound's ability to antagonize the H1 receptor.

Analysis of the Carboxylate Group's Role in Receptor Interaction and Selectivity

The presence of a carboxylate group is a defining characteristic of many second-generation histamine H1 receptor antagonists, including this compound, and plays a pivotal role in their receptor interaction and selectivity profiles. This functional group is instrumental in distinguishing the receptor binding of these compounds.

Detailed research into the binding mechanisms of zwitterionic H1 antagonists, a class to which this compound belongs due to its carboxylate moiety, has elucidated a specific interaction with Lysine 200 (Lys200) located in transmembrane domain V of the H1 receptor. This lysine residue acts as a crucial anchor point, forming a specific interaction with the carboxylate group of these antagonists. Experimental evidence, such as the observation that a Lys200 → Alanine (Ala) mutation significantly diminishes the affinity of zwitterionic antagonists like acrivastine and cetirizine (by 50-fold and 8-fold, respectively), underscores the importance of this interaction. Conversely, structural analogs lacking the carboxylate group, such as triprolidine (B1240482) and meclozine, show unaffected affinities despite the Lys200 → Ala mutation. This strong correlation indicates that the carboxylate group contributes significantly to the selective binding of these second-generation H1 antagonists by engaging in specific electrostatic interactions with the H1 receptor.

The carboxylate group, acting as an electron donor, participates in these crucial interactions, which can contribute to both the binding affinity and the selectivity of the compound. Such targeted interactions are a cornerstone of rational drug design, allowing for the fine-tuning of a compound's pharmacological profile.

Development and Characterization of this compound Analogs through SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, serving as a powerful tool in the discovery and optimization of pharmaceutical agents. SAR involves systematically examining how modifications to a compound's chemical structure influence its biological activity. The ultimate goal of SAR is to identify specific structural features that correlate with desired biological effects, such as increased potency, improved selectivity, or enhanced pharmacokinetic properties.

For compounds like this compound, which function as H1 receptor antagonists, SAR studies would typically involve synthesizing a series of structural analogs where various parts of the this compound molecule are systematically altered. These alterations could include:

Modifications to the piperidine ring system: Changes in substitution patterns or ring size.

Variations in the diphenylmethylene moiety: Alterations to the aromatic rings or the central carbon linking them.

Adjustments to the ethoxyethoxyacetic acid chain: Modifying the length, branching, or functional groups within this linker, particularly focusing on the carboxylate group.

Following synthesis, these analogs would be characterized to confirm their chemical structure and then evaluated for their biological activity, specifically their affinity for the H1 receptor and their selectivity against other receptors. By comparing the biological activities of these analogs with their structural differences, researchers can deduce which parts of the molecule are critical for activity and which modifications lead to improved or diminished effects. For instance, if the carboxylate group's interaction with Lys200 is confirmed to be vital for this compound's H1 selectivity, SAR studies might explore how its position, acidity, or surrounding steric environment impacts this interaction.

While the principles of SAR are well-established and applied to H1 antagonists, detailed research findings or specific data tables pertaining solely to the development and characterization of this compound analogs through comprehensive SAR studies are not extensively available in the provided search results. However, the general approach involves iterative cycles of design, synthesis, and biological testing to progressively refine the compound's profile. This systematic exploration helps in understanding the "freedom of design" within chemical compound space to achieve targeted properties.

Molecular and Cellular Pharmacology of Pibaxizine

Detailed Mechanism of Action at the Histamine (B1213489) H1 Receptor

The histamine H1 receptor (H1R) is a crucial target in the treatment of allergic reactions and inflammatory processes. It belongs to the family of rhodopsin-like G-protein coupled receptors (GPCRs) and is activated by the endogenous biogenic amine, histamine. Pibaxizine functions as an H1 receptor antagonist, modulating the effects typically induced by histamine at this receptor .

Ligand Binding Dynamics and Receptor Occupancy

The binding of ligands to the H1 receptor occurs within a specific pocket largely defined by amino acid residues located in transmembrane helices III, V, and VI . A key interaction involves Asp107 in transmembrane domain III, which forms an essential anchor salt bridge with the amine moiety of various ligands, including antagonists . Molecular dynamics simulations have provided insights into the binding process of histamine to the H1R, indicating that residues within extracellular loop 2 are involved in the initial recognition phase . The ultimate binding pose of histamine within the orthosteric pocket is characterized by interactions with residues such as Asp107, Tyr108, Thr194, Asn198, Trp428, Tyr431, Phe432, and Phe435 .

This compound is classified as a second-generation H1 receptor antagonist . These antagonists are characterized by high selectivity for the H1R and typically exhibit a lower affinity for other aminergic receptors, contributing to a more targeted pharmacological profile . The presence of a carboxylic acid moiety, as found in this compound , can significantly influence ligand binding kinetics, potentially increasing the residence time (RT) at the H1R .

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation by this compound

The H1 receptor is coupled to an intracellular Gq protein . Upon activation by histamine, the H1R stimulates the Gq protein, leading to the exchange of GDP for GTP at the G-protein's alpha subunit (Gαq) and subsequent dissociation of the Gαq-GTP monomer and a Gβγ dimer from the receptor . The activated Gαq-GTP then triggers phospholipase C-beta, an enzyme that cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .

IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, prompting the release of intracellular calcium ions. Concurrently, both calcium and DAG activate protein kinase C (PKC) . PKC, in turn, plays a role in activating nuclear factor kappaB (NF-κB), a transcription factor that upregulates the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors .

As an H1 receptor antagonist, this compound modulates this signaling cascade by preventing or reducing histamine's ability to activate the H1 receptor. This antagonism leads to the attenuation of downstream signaling events, including the reduction of IP3 and calcium signaling and mitigation of inflammatory processes by decreasing NF-κB expression . Furthermore, G protein-coupled receptor kinases (GRKs), particularly GRK2, are involved in the desensitization of the H1 receptor by phosphorylating activated receptors. Inhibitors of GRK2 can reduce this desensitization, suggesting a complex regulatory network that H1 antagonists may indirectly influence .

Mutational Analysis of the H1 Receptor Antagonist-Binding Site

Mutational analyses have been instrumental in identifying specific amino acid residues within the H1 receptor that are critical for antagonist binding. Studies have indicated that aromatic amino acids such as Trp167, Phe433, and Phe436, located in transmembrane domains IV and VI, are likely interaction points for the trans-aromatic rings of H1 antagonists . Asp116 in transmembrane domain III has also been identified as an important interacting residue .

Lysine200 (Lys200) in transmembrane domain V has been identified as a significant residue in the binding of certain zwitterionic H1 antagonists. This residue is predicted to interact specifically with the carboxylate moieties present in these compounds . Experimental evidence from site-directed mutagenesis studies demonstrates the critical role of Lys200. For instance, a Lys200 to Alanine (Lys200 → Ala) mutation can lead to a substantial decrease in the affinity of zwitterionic antagonists, such as acrivastine (B1664353) (up to 50-fold loss) and d-cetirizine (up to 8-fold loss) . This suggests that Lys200 acts as a specific anchor point for these "second generation" H1 antagonists, a feature unique to the H1 receptor among aminergic receptors . While Lys200's interaction with histamine has been noted, its primary relevance for antagonist binding, particularly for second-generation zwitterionic compounds, is well-documented . This compound, as a second-generation H1R antagonist, is among the compounds whose unique carboxyl group is understood to interact with residues such as Lys191 and/or Lys179 (located in extracellular loop 2), both of which are part of an anion-binding region within the receptor .

Broader Pharmacological Activities of this compound

Anticholinergic Receptor Interactions

While this compound's primary pharmacological activity is its antagonism of the histamine H1 receptor, its broader interactions with other receptor systems are also relevant. First-generation H1-antihistamines are often associated with anticholinergic properties due to their non-selective binding to muscarinic cholinergic receptors . In contrast, second-generation H1-antihistamines, including this compound, are characterized by their high selectivity for the H1 receptor . This enhanced selectivity typically results in a significantly reduced affinity for anticholinergic receptors, thereby minimizing undesirable side effects commonly observed with older antihistamine generations . Therefore, this compound is expected to exhibit minimal anticholinergic activity compared to its first-generation counterparts.

Anti-Serotonin Receptor Interactions

This compound has been reported to possess anti-serotonin activities. While its general classification as a serotonin (B10506) antagonist is indicated , specific details regarding the particular serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) with which this compound interacts, or quantitative data such as binding affinities (Ki values) or inhibitory concentrations (IC50 values) from receptor binding and displacement studies, are not explicitly detailed in the available information.

Modulation of Smooth Muscle Contraction Mechanisms

This compound demonstrates spasmolytic properties, particularly in the bronchi. This effect is evident in its strong protective action against bronchospasm induced by histamine aerosol. Its protective effect against methacholine-induced bronchospasm was observed to be less pronounced.

Smooth muscle contraction is a complex process primarily regulated by intracellular calcium concentrations. An increase in intracellular calcium leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates myosin light chains (MLC), enabling the interaction between myosin heads and actin filaments, leading to muscle contraction. Antispasmodic agents can exert their effects through various mechanisms, including the inhibition of calcium and sodium uptake, thereby reducing muscle contractions. While this compound's spasmolytic activity is established, the precise molecular mechanisms by which it modulates smooth muscle contraction (e.g., direct calcium channel blockade, specific inhibition of components in the MLCK pathway, or indirectly via its H1 and anti-serotonin activities) are not explicitly detailed in the provided search results.

In Vitro Pharmacological Characterization

Detailed in vitro pharmacological characterization of this compound, including specific quantitative data from receptor binding assays, cellular functional assays, and investigations into intracellular signaling pathways, is not extensively available in the provided information.

Receptor Binding Assays and Displacement Studies

While this compound is known to be a histamine H1 receptor antagonist and possesses anti-serotonin activities , specific quantitative data from receptor binding assays, such as Ki values for its affinity to various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) or other relevant receptors, are not provided in the search results. Similarly, detailed displacement studies showing its ability to displace known ligands from these receptors are not available.

Investigations into Intracellular Signaling Pathways

Histamine H1 receptors, a known target of this compound, are G protein-coupled receptors (GPCRs) linked to the Gq protein, which activates the phospholipase C (PLC) and inositol triphosphate (IP3) signaling pathway. Serotonin 5-HT2A receptors are also Gq/G11-coupled GPCRs that primarily signal through the PLC pathway. However, specific investigations detailing how this compound modulates these or other intracellular signaling pathways as a direct consequence of its receptor interactions are not detailed in the provided search results.

Preclinical Efficacy Evaluation of Pibaxizine

In Vivo Models for Antagonistic Effects on Bronchial Hyperreactivity

Preclinical evaluations of Pibaxizine have utilized in vivo models to assess its capacity to counteract bronchial hyperreactivity, a hallmark feature in various respiratory conditions. These models typically involve inducing bronchospasm with specific pharmacological agents and then evaluating the compound's protective effects.

Histamine (B1213489) Aerosol-Induced Bronchospasm Models

In animal experiments, this compound demonstrated a notable ability to protect against bronchospasm induced by the inhalation of histamine aerosol. Histamine is a key inflammatory mediator that, upon release, acts on H1 receptors in airway smooth muscle, leading to bronchoconstriction. The strong protective effect observed suggests this compound's potent H1 receptor antagonistic activity in the respiratory system.

Methacholine-Induced Bronchospasm Models

While this compound showed strong protection against histamine-induced bronchospasm, its protective effect against methacholine-induced bronchospasm was less pronounced in animal experiments. Methacholine, a muscarinic-3 (M3) agonist, directly acts on acetylcholine (B1216132) receptors on smooth muscle, causing bronchoconstriction and airway narrowing. The differential efficacy against these two inducers provides insight into this compound's primary mechanisms of action, highlighting its stronger antagonism against histamine-mediated pathways.

Preclinical Assessment of Smooth Muscle Spasmolytic Properties

This compound has been shown in animal experiments to possess spasmolytic properties, particularly affecting smooth muscle in the bronchi. Smooth muscle spasms are characterized by involuntary contractions of muscles lining internal organs, including the gastrointestinal and respiratory tracts. Antispasmodic agents typically exert their effects by inhibiting muscarinic/cholinergic receptors, blocking calcium channels, or directly relaxing smooth muscle through the inhibition of sodium and calcium transport. this compound's anticholinergic activity aligns with one of these established mechanisms for smooth muscle relaxation.

Comparative Preclinical Studies with Other Antihistamines and Receptor Antagonists

This compound is classified as a histamine H1 receptor antagonist with additional anticholinergic and anti-serotonin activities. While this compound is listed alongside various other antihistamines (e.g., Cetirizine (B192768), Desloratadine, Fexofenadine, Bilastine, Loratadine, Rupatadine, Levocetirizine, Astemizole, Terfenadine) , detailed preclinical comparative data specifically evaluating this compound's efficacy against these named compounds in the context of bronchial hyperreactivity or smooth muscle spasm models are not explicitly available in the provided information. Comparative studies involving other antihistamines have often focused on their efficacy in allergic rhinitis or urticaria, and their H1 receptor occupancy characteristics in clinical settings.

Advanced Research Perspectives and Drug Discovery Implications for Pibaxizine

Integration of Pibaxizine Research within Modern Drug Discovery Frameworks

The investigation of this compound's pharmacological profile and therapeutic applications is increasingly integrated into contemporary drug discovery frameworks, which primarily involve target-based and phenotype-based strategies. These approaches offer distinct advantages in identifying and developing novel therapeutic agents.

Target-Based Drug Discovery Strategies

Target-based drug discovery is a hypothesis-driven approach that focuses on identifying compounds that interact with a specific molecular target, typically a protein implicated in a disease pathway. This strategy often leverages prior knowledge of disease biology to select and validate specific targets. High-throughput screening methods are frequently employed to efficiently identify compounds that modulate the activity of these known targets.

This compound has been identified as a histamine (B1213489) H1 receptor antagonist. The histamine H1 receptor is a well-established molecular target, and its antagonism is a known mechanism of action for antihistamine drugs. Research on this compound in this context involves understanding its binding affinity and selectivity for the H1 receptor. Computational chemistry and molecular modeling can be applied to analyze the interaction points between this compound and the H1 receptor, such as the predicted interaction of specific aromatic amino acids (e.g., Trp167, Phe433, and Phe436) in the receptor's transmembrane domains with H1 antagonists. This detailed molecular understanding is crucial for optimizing compounds within a target-based framework, aiming to maximize efficacy and minimize off-target effects.

Phenotype-Based Screening and Compound Identification

In contrast to target-based approaches, phenotype-based screening identifies bioactive compounds based on their ability to induce a desired change in a cellular or organismal phenotype, without requiring prior knowledge of the specific molecular target. This empirical approach has historically been successful in discovering first-in-class medicines, including antibiotics and anticancer drugs. It allows for the unbiased discovery of novel mechanisms of action, especially in diseases where the underlying molecular pathways are not fully understood.

While the initial discovery pathway for this compound is not extensively detailed in the provided search results, the compound's existence and known activity as an H1 antagonist highlight the potential for phenotypic screening to uncover additional, unanticipated therapeutic effects. Modern phenotypic screening benefits from advancements in high-content imaging, artificial intelligence (AI)-powered data analysis, and the use of physiologically relevant models like 3D organoids. These tools could be instrumental in identifying new phenotypic responses mediated by this compound or its derivatives, leading to the identification of novel therapeutic applications or previously unknown targets. The challenge with phenotypic screening often lies in the subsequent identification of the molecular target(s) responsible for the observed phenotypic change.

Potential for Repurposing and Novel Therapeutic Exploration

Drug repurposing involves finding new therapeutic uses for existing or previously investigated compounds. This strategy can significantly accelerate drug development by leveraging compounds with known safety profiles.

Exploration of this compound's Role in Other Receptor Systems or Pathways

This compound's established activity as a histamine H1 receptor antagonist suggests its primary pharmacological role. However, the exploration of its potential interactions with other receptor systems or biological pathways is a critical aspect of novel therapeutic exploration and repurposing. This compound has also been mentioned in the context of adenosine (B11128) receptor antagonists in patent literature, indicating a broader spectrum of potential interactions.

The pharmacological landscape includes numerous receptor systems, such as other histamine receptors (e.g., H3 receptor, which is a promising therapeutic target for cognitive disorders and sleep disorders ), adrenergic receptors, serotonin (B10506) receptors, and various G-protein coupled receptors (GPCRs). Given that this compound is a piperidine (B6355638) derivative, a structural motif common in many pharmacologically active compounds, it is plausible that it could exhibit affinity for other related or unrelated receptor systems. Investigating this compound's binding profiles across a wider panel of receptors and enzymes could reveal novel off-target activities that are therapeutically beneficial. This exploration could involve high-throughput screening against diverse target libraries or in silico predictions based on its chemical structure and known pharmacophores.

Methodological Advancements in this compound-Related Research

Modern drug discovery heavily relies on advanced methodologies to understand compound behavior and predict therapeutic outcomes.

Application of Computational Chemistry and Molecular Modeling to this compound

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, employing computer simulations to address chemical problems. These techniques enable the study of molecular structures, dynamics, and interactions, providing insights that are challenging to obtain experimentally. Key applications include predicting electron structures, analyzing molecular reaction dynamics, and understanding structure-function relationships.

For this compound, computational chemistry and molecular modeling can be applied in several ways:

Ligand-Receptor Docking: Given this compound's known activity as an H1 receptor antagonist, molecular docking simulations can be used to predict its precise binding pose within the receptor's active site. This can provide detailed information about the specific amino acid residues involved in interactions (e.g., hydrogen bonding, hydrophobic interactions) , which is crucial for understanding its mechanism of action and for rational drug design.

Pharmacophore Modeling: Developing a pharmacophore model for this compound based on its H1 antagonism can help identify common structural features essential for its activity. This model can then be used to screen large virtual compound libraries for new chemical entities with similar activity or to optimize this compound's structure for improved potency or selectivity.

Molecular Dynamics Simulations: These simulations can provide insights into the dynamic behavior of this compound when bound to its target, including conformational changes of both the ligand and the receptor. This can help understand the stability of the ligand-receptor complex and the kinetics of binding.

Virtual Screening: By leveraging computational methods, large databases of chemical compounds can be virtually screened against known or predicted targets of this compound, or against novel targets, to identify compounds with similar properties or potential new therapeutic applications.

The application of these computational techniques to this compound research can significantly accelerate the understanding of its molecular interactions, guide lead optimization, and potentially uncover new therapeutic avenues by predicting its activity against a broader range of biological targets.

High-Throughput Screening (HTS) in Analog Discovery

High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for desired biological activities. This methodology is critical for identifying novel lead compounds and optimizing existing ones, particularly in the context of analog discovery for compounds like this compound. HTS typically involves the use of standardized laboratory automation components and multi-well plates (e.g., 96-well, 384-well, 1536-well plates) to conduct chemical or genomic screens.

In the pursuit of this compound analogs, HTS would be systematically applied to identify compounds with improved pharmacological profiles, such as enhanced potency, selectivity, or modified pharmacokinetic properties. Given this compound's established role as a histamine H1 receptor antagonist, primary HTS campaigns would likely focus on assays designed to measure binding affinity to the H1 receptor and functional antagonism of histamine-mediated responses. These assays could include:

Radioligand Binding Assays : To quantify the displacement of a known radiolabeled H1 receptor ligand by this compound analogs, providing data on binding affinity (e.g., Ki values).

Cell-Based Functional Assays : Utilizing reporter gene assays or calcium mobilization assays in cells expressing the H1 receptor to measure the ability of this compound analogs to inhibit histamine-induced cellular responses.

Counter-Screens : To assess selectivity against other histamine receptor subtypes (H2, H3, H4) and a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and enzymes, thereby identifying potential off-target activities.

The data generated from such HTS campaigns would allow for the creation of structure-activity relationships (SAR) for this compound and its derivatives. While specific detailed research findings or data tables for HTS on this compound analogs are not extensively documented in publicly accessible literature, a typical HTS output would involve quantitative metrics for each screened compound. A conceptual representation of data that would be generated during HTS for this compound analogs is provided below:

Table 1: Conceptual High-Throughput Screening Data for this compound Analogs

| Analog ID | H1 Receptor Binding Affinity (Ki, nM) | H1 Receptor Antagonism (IC50, nM) | H2 Receptor Selectivity (Fold) | H3 Receptor Selectivity (Fold) | General GPCR Panel Activity (Yes/No) |

| This compound | X.XX | Y.YY | 1.0 | 1.0 | No |

| Analog A | X1.X1 | Y1.Y1 | >100 | >50 | No |

| Analog B | X2.X2 | Y2.Y2 | >200 | >100 | Yes (Minor) |

| Analog C | X3.X3 | Y3.Y3 | >50 | >20 | No |

Note: The values in this table are hypothetical and illustrative of the type of data that would be collected in HTS for this compound analogs. Actual research findings for this compound in HTS are not publicly available.

Future Directions and Unexplored Avenues in this compound Academic Research

The current understanding of this compound, primarily as a histamine H1 receptor antagonist, opens several avenues for future academic research. Despite its identification, there is a notable absence of information regarding its progression into clinical trials or FDA-approved products, indicating significant unexplored territory.

Future research directions for this compound could encompass:

Comprehensive Pharmacological Profiling : Beyond its H1 antagonism, a more thorough investigation into this compound's interaction with other histamine receptor subtypes (H2, H3, H4) and its broader selectivity profile across a diverse range of pharmacological targets is warranted. This would help to fully characterize its potential therapeutic scope and identify any off-target effects. Research into the histamine H3 receptor, for instance, highlights its therapeutic potential for various neurological disorders, suggesting that exploring this compound's activity on this or other related targets could uncover novel applications.

Detailed Structure-Activity Relationship (SAR) Studies : Leveraging computational chemistry and medicinal chemistry approaches to systematically modify the this compound scaffold. This would involve synthesizing and evaluating a wider array of analogs to delineate the key structural features responsible for its H1 antagonist activity and to optimize its properties. This includes exploring novel chemical moieties and structural variations to enhance potency, selectivity, and potentially improve pharmacokinetic and pharmacodynamic parameters.

Investigation of In Vivo Efficacy and Mechanism of Action : Given the lack of clinical trial data, a crucial step would be to conduct comprehensive in vivo studies in relevant animal models to assess this compound's efficacy in conditions where H1 antagonism is beneficial. This would also involve elucidating its precise mechanism of action at a molecular and cellular level, including its binding kinetics and receptor-ligand interactions.

Exploration of Novel Therapeutic Applications : While primarily known as an H1 antagonist, further research could explore its potential in other therapeutic areas. For example, if this compound exhibits activity on other GPCRs, it could be investigated for conditions beyond typical antihistamine applications. The role of artificial intelligence (AI) and machine learning (ML) in drug design is increasingly prominent, offering new strategies for identifying novel drug targets and designing de novo chemical entities. These computational tools could be applied to this compound to predict new interactions or optimize its structure for different therapeutic purposes.

Metabolic and Stability Studies : Understanding the metabolic fate and stability of this compound in biological systems is critical for its development as a potential therapeutic agent. This includes detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

The exploration of these avenues would contribute significantly to the academic understanding of this compound, potentially unlocking its full therapeutic potential and guiding future drug discovery efforts.

Q & A

Q. How can the PICOT framework be applied to design clinical studies evaluating Pibaxizine's efficacy?

- Methodological Answer : Use the PICOT (Population, Intervention, Comparison, Outcome, Time) framework to define:

- Population : Specific patient demographics (e.g., age, disease stage).

- Intervention : this compound dosage, administration route, and frequency.

- Comparison : Placebo or standard therapy.

- Outcome : Primary endpoints (e.g., biomarker reduction, symptom remission).

- Time : Study duration and follow-up periods.

For example, "In adults with Stage II hypertension (P), does 50 mg/day this compound (I) compared to losartan (C) reduce systolic blood pressure (O) over 12 weeks (T)?" .

Q. What parameters are critical for ensuring reproducibility in this compound synthesis?

- Methodological Answer :

- Compound Characterization : Use IUPAC nomenclature, NMR, HPLC, and mass spectrometry to verify purity (>98%) and structure.

- Protocol Documentation : Detail reaction conditions (temperature, solvents, catalysts), purification steps, and yield calculations.

- Reference Standards : Cross-validate against certified reference materials (e.g., USP/EP monographs) .

Q. How should researchers select appropriate in vitro models to study this compound's mechanism of action?

- Methodological Answer :

- Target Validation : Use gene knockout/knockdown models to confirm this compound's interaction with proposed targets (e.g., enzyme inhibition).

- Dose Range : Conduct preliminary IC50/EC50 assays to establish effective concentrations.

- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls .

Q. What statistical methods are recommended for analyzing this compound's preclinical toxicity data?

- Methodological Answer :

- Dose-Response Analysis : Apply nonlinear regression models (e.g., Hill equation) to calculate LD50.

- Outlier Detection : Use Grubbs' test or Dixon's Q-test to identify anomalous data points.

- Ethical Compliance : Adhere to IACUC guidelines for animal studies and report confidence intervals (95% CI) .

Q. How to conduct a systematic literature review on this compound's pharmacological profiles?

- Methodological Answer :

- Database Selection : Use PubMed, Scopus, and Web of Science with keywords ("this compound pharmacokinetics," "metabolites").

- Inclusion/Exclusion Criteria : Filter studies by publication date (last 10 years), peer-reviewed status, and in vivo/in vitro relevance.

- Bias Assessment : Apply PRISMA guidelines to evaluate study quality .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data from this compound studies be resolved?

- Methodological Answer :

- Source Analysis : Compare study designs (e.g., species, administration routes) and analytical methods (e.g., LC-MS vs. ELISA).

- Meta-Analysis : Pool data using random-effects models to identify heterogeneity sources.

- Principal Contradiction Identification : Determine if variability stems from bioavailability differences or metabolite interference .

Q. What strategies optimize dose-response studies for this compound in heterogeneous populations?

- Methodological Answer :

- Stratified Sampling : Segment participants by genetic polymorphisms (e.g., CYP450 enzymes) affecting drug metabolism.

- Adaptive Trial Design : Use Bayesian methods to adjust dosing mid-study based on interim efficacy/safety data.

- Pharmacodynamic Modeling : Link plasma concentrations to biomarker changes using PK/PD software (e.g., NONMEM) .

Q. How to validate this compound's novel targets using CRISPR-Cas9 and transcriptomic profiling?

- Methodological Answer :

- Gene Editing : Generate knockout cell lines and assess this compound's efficacy loss via viability assays.

- RNA Sequencing : Compare transcriptomes of treated vs. untreated cells to identify differentially expressed pathways.

- Functional Enrichment Analysis : Use DAVID or Gene Ontology to map target-related biological processes .

Q. What methodologies address batch-to-batch variability in this compound formulation?

- Methodological Answer :

- Quality-by-Design (QbD) : Optimize excipient ratios and processing parameters (e.g., granulation time) via factorial design experiments.

- Stability Testing : Accelerate degradation studies under ICH guidelines (40°C/75% RH) to predict shelf-life.

- PAT Tools : Implement real-time UV-Vis or NIR monitoring during manufacturing .

Q. How to design a longitudinal study assessing this compound's chronic toxicity?

- Methodological Answer :

- Endpoint Selection : Monitor organ-specific biomarkers (e.g., serum creatinine for nephrotoxicity).

- Cohort Retention : Use staggered enrollment and reminders to minimize attrition.

- Data Interpretation : Apply time-to-event analysis (Kaplan-Meier curves) for toxicity onset .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.